N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide”, has been a topic of interest in medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular formula of C22H24N2O2 and a molecular weight of 348.4 g/mol.Mechanism of Action
Future Directions
Quinoline derivatives, such as “N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide”, have shown significant potential in drug research and development due to their interesting pharmaceutical and biological activities . Future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-4-12-24(21(26)16-8-10-22-11-9-16)14-18-13-17-7-5-6-15(2)19(17)23-20(18)25/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGFDQWNIADYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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